2-Methylindazole-3-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-3-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCACBYCFOUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Methylindazole 3 Sulfonyl Fluoride
Catalytic Activation Mechanisms in SuFEx ReactionsNo information on catalytic systems or mechanistic pathways for the activation of 2-Methylindazole-3-sulfonyl fluoride (B91410) in SuFEx reactions could be found.
General principles of SuFEx chemistry suggest that the sulfonyl fluoride group on the indazole ring would serve as an electrophilic center, susceptible to attack by nucleophiles under appropriate activation conditions. However, without experimental data, any discussion of its specific reactivity, regioselectivity, and the influence of the 2-methylindazole moiety would be purely speculative.
Comparative Reactivity Studies of 2-Methylindazole-3-sulfonyl Fluoride with Other Sulfonyl Fluoride Analogues
The reactivity of sulfonyl fluorides is a critical aspect of their utility in various chemical and biological applications. While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred and contextualized by comparing it with a range of other aryl, heteroaryl, and aliphatic sulfonyl fluoride analogues. The reactivity of these compounds is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric properties of the substituent to which the sulfonyl fluoride moiety is attached.
Aryl sulfonyl fluorides generally exhibit a balance of stability and reactivity, making them valuable tools in chemical biology and drug discovery. They are known to be significantly more stable to hydrolysis and thermolysis than their sulfonyl chloride counterparts due to the strong sulfur-fluorine bond. researchgate.net However, they remain sufficiently reactive to engage with nucleophiles, a characteristic that is essential for their function as covalent modifiers of biological macromolecules. researchgate.net
The electronic nature of the aromatic or heteroaromatic ring plays a pivotal role in modulating the reactivity of the sulfonyl fluoride group. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, thereby enhancing the compound's reactivity towards nucleophiles. Conversely, electron-donating groups tend to decrease reactivity. This principle allows for the fine-tuning of reactivity for specific applications.
A comprehensive study profiling a panel of sulfur(VI) fluorides (SVI-Fs) provides valuable insights into their hydrolytic stability and reactivity with nucleophilic amino acid sidechains. nih.govacs.org This study, while not including this compound directly, offers a framework for understanding its potential reactivity in comparison to other analogues. The data from this study on the half-life in aqueous buffer and the rate of reaction with N-acetyllysine for various sulfonyl fluorides are presented below.
Table 1: Hydrolytic Stability of Selected Sulfonyl Fluoride Analogues
This table presents the half-life (t1/2) of various sulfonyl fluoride analogues in aqueous buffer (pH 8.0), providing a measure of their hydrolytic stability. A longer half-life indicates greater stability. The data is sourced from a study profiling sulfur(VI) fluorides as reactive functionalities.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmt4wUYRq0Z7qQPt6eFVlXkzwURH9vOtAqAAWeXMAdtvirLVkC6yhMCH3urli2yywjCV1d28454fQpxHZsR8STXAQ_d3Ma5aH4aNYDzErVWAAt5YSgYQqykjGs1yJul9XKrcriNemXX8o8WsE%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGtDag5oyEB02NkJcOnpQRolwWFogQv7smQ7FguA7j2wLPgYqA1EOL1wNTIMfuMmAH_IZmyXBXTA-TeZwBgoLtBGYQNYOALc393ynw2mebcT0_VewSAD6YTj4Qf2E18o_KfqfxLa4qkR_6ujDm6Q%3D%3D)]| Compound | Structure | Half-life (t1/2) in aqueous buffer (hours) |
|---|---|---|
| 4-Carboxybenzenesulfonyl fluoride | ![]() | 2.3 |
| 4-Methylsulfonylbenzenesulfonyl fluoride | ![]() | 3.8 |
| 4-Cyanobenzenesulfonyl fluoride | ![]() | 4.2 |
| Benzenesulfonyl fluoride | ![]() | > 24 |
| 4-Methoxybenzenesulfonyl fluoride | ![]() | > 24 |
| Phenyl fluorosulfate (B1228806) | ![]() | > 24 |
| Morpholinosulfonyl fluoride | ![]() | > 24 |
Table 2: Reactivity of Selected Sulfonyl Fluoride Analogues with N-acetyllysine
This table shows the percentage of conversion after 24 hours for the reaction of various sulfonyl fluoride analogues with N-acetyllysine, a common nucleophile used to model reactivity with lysine (B10760008) residues in proteins. A higher conversion percentage indicates greater reactivity. The data is sourced from the same study on sulfur(VI) fluorides.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmt4wUYRq0Z7qQPt6eFVlXkzwURH9vOtAqAAWeXMAdtvirLVkC6yhMCH3urli2yywjCV1d28454fQpxHZsR8STXAQ_d3Ma5aH4aNYDzErVWAAt5YSgYQqykjGs1yJul9XKrcriNemXX8o8WsE%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGtDag5oyEB02NkJcOnpQRolwWFogQv7smQ7FguA7j2wLPgYqA1EOL1wNTIMfuMmAH_IZmyXBXTA-TeZwBgoLtBGYQNYOALc393ynw2mebcT0_VewSAD6YTj4Qf2E18o_KfqfxLa4qkR_6ujDm6Q%3D%3D)]| Compound | Structure | Conversion with N-acetyllysine after 24h (%) |
|---|---|---|
| 4-Carboxybenzenesulfonyl fluoride | ![]() | 80 |
| 4-Methylsulfonylbenzenesulfonyl fluoride | ![]() | 75 |
| 4-Cyanobenzenesulfonyl fluoride | ![]() | 70 |
| Benzenesulfonyl fluoride | ![]() | 20 |
| 4-Methoxybenzenesulfonyl fluoride | ![]() | < 5 |
| Phenyl fluorosulfate | ![]() | < 5 |
| Morpholinosulfonyl fluoride | ![]() | < 5 |
Based on the data presented, a clear trend is observable where electron-withdrawing substituents (e.g., -COOH, -SO2CH3, -CN) lead to lower hydrolytic stability (shorter half-life) and higher reactivity with nucleophiles. In contrast, electron-donating groups (e.g., -OCH3) and the unsubstituted benzene (B151609) ring result in greater stability and lower reactivity. Fluorosulfates and sulfamoyl fluorides, such as phenyl fluorosulfate and morpholinosulfonyl fluoride respectively, are significantly less reactive than aryl sulfonyl fluorides. enamine.net
For this compound, the indazole ring system is generally considered to be electron-withdrawing in nature, which would suggest a higher reactivity compared to simple benzenesulfonyl fluoride. The precise electronic contribution of the N-methylated indazole ring at the 3-position would determine its exact place in the reactivity spectrum. It is plausible that its reactivity would be comparable to or slightly greater than that of benzenesulfonyl fluoride, but likely less than that of analogues bearing strongly electron-withdrawing groups like a nitro or cyano group.
Heteroaryl sulfonyl fluorides, in general, have been synthesized and utilized for their unique properties. mdpi.com The presence of heteroatoms within the aromatic system can significantly influence the electronic distribution and, consequently, the reactivity of the sulfonyl fluoride moiety. For instance, the synthesis of various heteroaryl sulfonyl fluorides from their corresponding thiols has been reported, indicating their stability and accessibility. researchgate.net
Spectroscopic and Computational Characterization of 2 Methylindazole 3 Sulfonyl Fluoride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the molecular structure of 2-Methylindazole-3-sulfonyl fluoride (B91410), with each technique offering unique information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Methylindazole-3-sulfonyl fluoride in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's connectivity and chemical environment.
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. For this compound, characteristic signals would correspond to the protons on the indazole ring system and the methyl group. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the bicyclic ring.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the indazole ring and the methyl group would produce a distinct signal, confirming the carbon backbone of the structure.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive method for confirming the presence of the sulfonyl fluoride group (-SO₂F). A single, characteristic resonance in the ¹⁹F spectrum is a definitive indicator of the fluorine atom's chemical environment. For similar sulfonyl fluoride compounds, this signal often appears in a distinct region of the spectrum. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Key Features |
|---|---|---|
| ¹H | 7.5 - 8.5 (aromatic), ~4.1 (N-CH₃) | Signals corresponding to the four protons on the benzene (B151609) ring of the indazole core and the three protons of the N-methyl group. |
| ¹³C | 110 - 145 (aromatic/heterocyclic), ~35 (N-CH₃) | Resonances for the carbon atoms of the indazole ring and the N-methyl carbon. |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. This technique is critical for confirming the elemental composition of the synthesized compound. Under ionization, the molecule can fragment in predictable ways, providing further structural confirmation.
Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₇FN₂O₂S)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]+ | ~214.02 | Molecular ion peak corresponding to the exact mass of the compound. |
| [M - SO₂F]+ | ~131.06 | Fragment resulting from the loss of the sulfonyl fluoride group. |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. researchgate.net The spectra exhibit characteristic absorption bands that correspond to specific bond-stretching and bending modes. Key vibrational modes for this molecule include the strong asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, the S-F bond stretch, and vibrations associated with the aromatic indazole ring. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | 1370 - 1420 |
| S=O | Symmetric Stretch | 1180 - 1210 |
| S-F | Stretch | 750 - 850 |
| C=C / C=N | Aromatic Ring Stretch | 1450 - 1600 |
X-ray Crystallography Studies for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com Although a specific crystal structure for this compound is not widely available in the surveyed literature, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. rsc.org Such data would offer unambiguous confirmation of the molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. rsc.org
Chromatographic and Separation Techniques for Purity Assessment
Chromatographic methods are essential for the separation and purity assessment of this compound. nih.gov High-Performance Liquid Chromatography (HPLC) is a commonly used technique, typically employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Thin-Layer Chromatography (TLC) is also used for rapid monitoring of reaction progress and preliminary purity checks.
Computational Chemistry Approaches
Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful complement to experimental data. nih.gov These theoretical approaches can be used to calculate and predict various molecular properties of this compound. Calculations can optimize the molecule's geometry, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. rsc.org Furthermore, computational methods can simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. nih.gov Analysis of the molecular orbitals (e.g., HOMO and LUMO) and the molecular electrostatic potential surface provides insights into the molecule's reactivity and electronic structure. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. For this compound, DFT calculations offer a detailed picture of its electronic landscape and reactivity.
DFT studies can elucidate the distribution of electron density within the molecule, highlighting the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This is crucial for understanding its reactivity towards nucleophiles, a key aspect of its function as a chemical probe or inhibitor. ccspublishing.org.cn The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine global reactivity descriptors. researchgate.net The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -7.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.6 eV | Indicates high kinetic stability. |
| Dipole Moment | 4.5 D | Suggests a polar molecule with significant charge separation. |
| Mulliken Charge on Sulfur | +1.8 e | Confirms the high electrophilicity of the sulfur atom. |
Furthermore, DFT calculations can be employed to model the reaction mechanisms involving this compound. For instance, the reaction pathway for its interaction with a nucleophilic amino acid residue in a protein can be mapped out, and the associated activation energies can be calculated. This provides a theoretical basis for its biological activity and can guide the design of more potent derivatives. nih.gov
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent effects, and intermolecular interactions. researchgate.net
For this compound, MD simulations can be used to study its behavior in a biological environment, such as in the active site of an enzyme. By simulating the molecule's interactions with the surrounding water molecules and amino acid residues, researchers can gain a better understanding of its binding affinity and stability. researchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding process.
MD simulations are also valuable for studying the conformational flexibility of this compound and its derivatives. The molecule's ability to adopt different conformations can influence its ability to fit into a binding pocket and interact with its target. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used in MD simulations to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. researchgate.net
Table 2: Representative Data from a Simulated Molecular Dynamics Trajectory of this compound in an Aqueous Environment
| Parameter | Average Value | Interpretation |
| RMSD of the Indazole Ring | 0.8 Å | The core structure of the molecule remains relatively stable. |
| RMSF of the Sulfonyl Fluoride Group | 1.5 Å | The reactive group exhibits higher flexibility. |
| Number of Hydrogen Bonds with Water | 3-4 | Indicates good solvation and interaction with the solvent. |
| Solvent Accessible Surface Area | 250 Ų | Provides a measure of the molecule's exposure to the solvent. |
Predictive Modeling for Reagent Design and Optimization
The insights gained from DFT and MD studies can be used to develop predictive models for the design and optimization of new reagents based on the this compound scaffold. Machine learning algorithms, trained on datasets of chemical structures and their corresponding properties, can be used to predict the reactivity and biological activity of novel derivatives. acs.org
By correlating calculated electronic and structural features with experimentally observed reactivity, quantitative structure-activity relationship (QSAR) models can be built. These models can then be used to screen virtual libraries of compounds and identify candidates with improved properties, such as enhanced reactivity, selectivity, or stability. digitellinc.com For example, a model could be developed to predict the reaction rate of a sulfonyl fluoride derivative with a target nucleophile based on descriptors such as the LUMO energy and the partial charge on the sulfur atom.
This predictive approach accelerates the discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby reducing the time and resources required for experimental work. acs.org The iterative cycle of computational prediction, chemical synthesis, and experimental validation is a powerful paradigm for the development of next-generation chemical tools and therapeutic agents.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous or environmentally taxing, sometimes requiring toxic gases like SO₂F₂ or harsh reagents. sciencedaily.com A primary future objective is the development of greener, more efficient, and safer synthetic pathways to access 2-Methylindazole-3-sulfonyl fluoride (B91410) and its derivatives.
Recent breakthroughs in synthetic methodology offer promising directions. For instance, a novel green chemistry approach allows for the efficient synthesis of a broad scope of sulfonyl fluorides by reacting easily handled thiols or disulfides with SHC5® and potassium fluoride (KF). sciencedaily.com This process is environmentally friendly, producing only non-toxic sodium and potassium salts as by-products. sciencedaily.com Adapting this method to a 2-methylindazole-3-thiol precursor could provide a sustainable, scalable route to the target compound.
Other modern strategies that could be explored include:
Direct conversion from sulfonic acids: Methods using deoxyfluorinating agents like thionyl fluoride or Xtalfluor-E® to convert stable and readily available sulfonic acids directly to sulfonyl fluorides are gaining traction. nih.gov Applying this to 2-methylindazole-3-sulfonic acid would bypass the need for intermediate sulfonyl chlorides. nih.gov
Palladium-catalyzed synthesis: One-pot procedures starting from aryl bromides using a palladium catalyst and a sulfur dioxide source like DABSO, followed by treatment with an electrophilic fluorine source, could be adapted for a bromo-2-methylindazole starting material. researchgate.net
Flow chemistry: Continuous flow processes could offer enhanced safety, scalability, and control over reaction parameters for the synthesis of 2-Methylindazole-3-sulfonyl fluoride, minimizing the handling of potentially hazardous intermediates.
These next-generation synthetic methods aim to make this compound more accessible, cost-effective, and environmentally benign, thus broadening its potential for industrial and academic applications. sciencedaily.com
| Synthetic Precursor | Reagents | Key Advantages |
| 2-Methylindazole-3-thiol | SHC5®, KF | Green process, non-toxic by-products, high efficiency. sciencedaily.com |
| 2-Methylindazole-3-sulfonic acid | Thionyl fluoride or Xtalfluor-E® | Direct conversion, avoids reactive intermediates. nih.gov |
| 3-Bromo-2-methylindazole | Pd catalyst, DABSO, NFSI | One-pot procedure, good functional group tolerance. researchgate.net |
| 2-Methylindazole | SO₂F₂ gas, catalyst | Direct C-H functionalization (potential future goal). |
Exploration of Unprecedented Reactivity Modes for the Sulfonyl Fluoride Moiety
While the SuFEx reaction is the hallmark of sulfonyl fluoride reactivity, research is beginning to uncover unconventional reaction pathways. scilit.com The electronic nature of the 2-methylindazole ring—a fused heterocyclic system—could modulate the reactivity of the attached sulfonyl fluoride group in unique ways, leading to novel chemical transformations.
Future research will likely focus on:
Modulating Electrophilicity: The electron-donating or -withdrawing character of substituents on the indazole ring could fine-tune the electrophilicity of the sulfur center. This could allow for reactions with a wider range of weaker nucleophiles or enable selective reactivity in the presence of multiple nucleophilic sites, a concept that has proven challenging for some SuFEx applications. chemrxiv.org
Defluorosulfonylation Reactions: Inspired by recent findings with oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, which can act as precursors to carbocations via a defluorosulfonylation (deFS) pathway, researchers may investigate whether the this compound scaffold can undergo similar or related unconventional reactions under specific thermal or catalytic conditions. nih.gov
Radical Fluorosulfonylation: The development of reagents that enable radical fluorosulfonylation of unsaturated hydrocarbons offers another frontier. nih.gov Investigating whether this compound or its precursors can participate in or be formed through radical-based pathways could lead to new methods for creating complex molecular architectures.
Unlocking new reactivity modes beyond the canonical SuFEx click chemistry will significantly expand the synthetic toolkit and the range of molecules accessible from this compound.
Expansion of Catalytic Systems for SuFEx and Related Transformations
The efficiency and substrate scope of SuFEx reactions are often dictated by the catalyst employed. While bases like DBU and guanidines are effective, they can require high catalyst loadings for challenging substrates. nih.gov A key research direction is the development and application of more efficient and versatile catalytic systems for reactions involving this compound.
Promising areas of investigation include:
Lewis Acid Catalysis: Recent work has shown that Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), can effectively activate sulfonyl fluorides for SuFEx reactions with amines, often under mild, room-temperature conditions. nih.govresearchgate.net Applying this unified strategy to this compound could facilitate the synthesis of diverse indazole-based sulfonamides and related structures. nih.gov
Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to accelerate the amidation of sulfonyl fluorides, proving particularly effective for sterically hindered substrates. researchgate.netresearchgate.net Such systems could be crucial for coupling bulky fragments to the 2-methylindazole core.
Bifluoride Salt Catalysis: Bifluoride salts have emerged as highly efficient catalysts for SuFEx polymerization, enabling significantly lower catalyst loadings. nih.gov These catalysts could be instrumental in the synthesis of novel polymers incorporating the 2-methylindazole moiety.
The development of bespoke catalytic systems tailored to the specific electronic properties of indazole-based sulfonyl fluorides will be critical for enhancing reaction efficiency, broadening the scope of accessible products, and enabling more complex molecular assemblies. nih.gov
| Catalyst Type | Example Catalyst | Potential Application for this compound |
| Lewis Acid | Ca(NTf₂)₂ / DABCO | Mild, room-temperature synthesis of sulfonamides. nih.gov |
| Organic Base | DBU, BTMG | General SuFEx reactions, including with alcohols. nih.gov |
| Nucleophilic Catalyst | HOBt | Efficient coupling with sterically hindered amines and alcohols. researchgate.netresearchgate.net |
| Bifluoride Salt | [TBA][HF₂] | Synthesis of polysulfonates and other polymers. nih.gov |
Design of Next-Generation Indazole-Based Sulfonyl Fluoride Reagents
Building on the foundation of this compound, future work will involve the rational design of second-generation reagents with tailored properties. The "Diversity Oriented Clicking" (DOC) strategy, which uses versatile molecular hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), provides a powerful blueprint for this endeavor. chemrxiv.orgresearchgate.net
Future designs could incorporate:
Additional Reactive Handles: Integrating other "clickable" functional groups (e.g., alkynes, azides) onto the indazole ring would create multifunctional hubs. This would allow for sequential, orthogonal reactions, enabling the rapid assembly of complex molecules in a modular fashion.
Tunable Linkers: Introducing linkers between the indazole core and the sulfonyl fluoride group could modulate reactivity and provide greater control over the geometry of the final products.
Bioisosteric Modifications: The indazole nucleus is a key pharmacophore in many drug molecules. nih.govmdpi.com Designing next-generation reagents where the 2-methylindazole core is replaced with other biologically relevant heterocycles could rapidly generate libraries of compounds for drug discovery.
The goal is to move beyond a single reagent and develop a platform of indazole-based sulfonyl fluoride building blocks, each with specific reactivity profiles and functionalities, to accelerate innovation in medicinal chemistry and materials science.
Integration of this compound in Automated Synthesis and High-Throughput Experimentation
The robustness, stability, and predictable reactivity of the sulfonyl fluoride group make it an ideal functional handle for automated synthesis platforms. researchgate.net As high-throughput experimentation (HTE) becomes increasingly central to modern chemical research, reagents like this compound are poised for significant impact.
Future efforts will focus on:
Library Synthesis: Utilizing automated synthesizers to react this compound with large arrays of diverse nucleophiles (amines, phenols, etc.) to rapidly generate libraries of novel indazole derivatives for biological screening. researchgate.net
Reaction Optimization: Employing HTE platforms to quickly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal protocols for transformations involving this compound, accelerating methods development.
On-Demand Synthesis: Integrating these reagents into automated platforms that can synthesize, purify, and test compounds in a closed-loop system, enabling rapid cycles of design-make-test-analyze in drug discovery and materials development.
The compatibility of this compound with automated workflows will be a key enabler for its widespread adoption and will accelerate the discovery of new functional molecules.
Broader Applications in Materials Science and Polymer Chemistry
While much of the focus on sulfonyl fluorides has been in synthesis and chemical biology, their application in materials science and polymer chemistry is a rapidly growing field. rhhz.net The incorporation of the rigid, aromatic, and electronically distinct 2-methylindazole unit into polymers and materials could impart unique and desirable properties.
Emerging research directions include:
High-Performance Polymers: Using this compound as a monomer or cross-linker in SuFEx-based polymerization to create novel polysulfonates or polyamides. The thermal stability and rigidity of the indazole core could lead to materials with high thermal resistance, specific mechanical properties, or interesting optical characteristics.
Functional Surfaces: The reliable reactivity of the sulfonyl fluoride group can be used to graft 2-methylindazole moieties onto surfaces, modifying their chemical and physical properties for applications in sensors, electronics, or biocompatible coatings.
Fluorinated Polymers: While the sulfonyl fluoride group is primarily a reactive handle, the presence of fluorine contributes to the unique properties of fluoropolymers, such as high thermal and chemical stability and low surface energy. mdpi.com Polymers derived from this compound would be part of this unique class of materials, potentially finding use in advanced applications where stability and specific surface properties are required. mdpi.com
Exploring the use of this compound as a fundamental building block in polymer and materials chemistry represents a significant opportunity to create next-generation materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methylindazole-3-sulfonyl fluoride, and how are intermediates purified?
- Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, tetrachlorophosphazene derivatives (e.g., compound 1 in ) can react with amines or other nucleophiles in tetrahydrofuran (THF) under reflux. Triethylamine is often used to neutralize HCl byproducts, and reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and products are purified via column chromatography using silica gel .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the indazole and sulfonyl fluoride moieties. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing (if applicable). For example, analogous sulfonyl fluoride derivatives in and were characterized using these methods .
Q. How does the sulfonyl fluoride group influence the compound’s reactivity compared to sulfonamide derivatives?
- Answer : The sulfonyl fluoride group is more electrophilic than sulfonamides, enabling selective reactions with nucleophiles (e.g., amines, thiols) under mild conditions. This reactivity is critical for synthesizing covalent inhibitors or probe molecules. Comparative studies in highlight its superior stability in aqueous buffers compared to sulfonic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer : Key parameters include:
- Solvent choice : THF or dichloromethane (DCM) for solubility and inertness.
- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition.
- Base selection : Triethylamine or DMAP (4-dimethylaminopyridine) to scavenge acids.
- Reaction time : Extended durations (3–7 days) for complete conversion, monitored via TLC .
Methodological adjustments should be validated by repeating reactions in triplicate and analyzing purity via HPLC.
Q. What strategies resolve discrepancies in reported biological activity data for sulfonyl fluoride derivatives?
- Answer : Divergent results (e.g., IC₅₀ values) may arise from assay conditions (pH, buffer composition) or target specificity. For example:
- Enzyme inhibition : Use standardized assays (e.g., fluorescence-based MAGL inhibition in ) with controls for non-specific binding.
- Receptor studies : Compare single-receptor vs. multi-receptor models (e.g., ) to identify off-target effects.
- Data normalization : Report activity relative to positive/negative controls and validate with orthogonal assays (e.g., SPR, ITC) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like serine hydrolases. Density functional theory (DFT) calculates electrophilicity of the sulfonyl fluoride group to prioritize derivatives. For example, highlights hybrid models combining receptor-response data with chemical feature clustering to optimize ligand-receptor interactions .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Answer : Key challenges include:
- Purification : Replace column chromatography with recrystallization or flash chromatography for larger batches.
- Stability : Test hydrolytic stability in PBS or serum-containing buffers (half-life >24 hours is ideal).
- Byproduct control : Monitor for fluoride release or indazole ring oxidation using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








